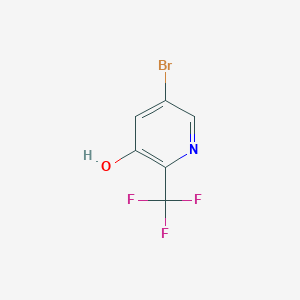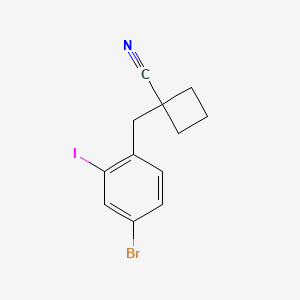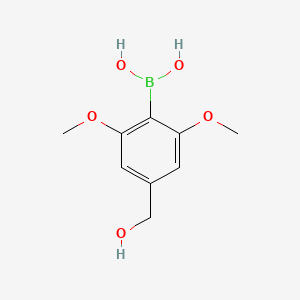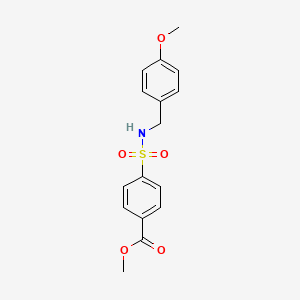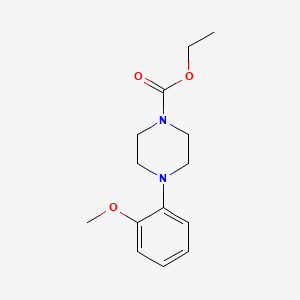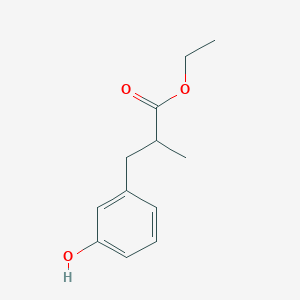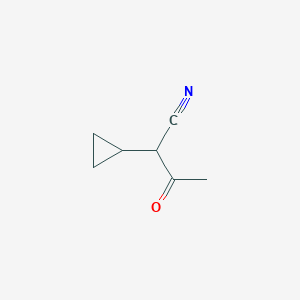
2-Cyclopropyl-3-oxobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-3-oxobutanenitrile is an organic compound characterized by a cyclopropyl group attached to a nitrile and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3-oxobutanenitrile typically involves the reaction of cyclopropyl cyanide with appropriate reagents under controlled conditions. One common method includes the hydrolysis of cyclopropyl cyanide followed by subsequent reactions to introduce the ketone group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired transformations .
化学反应分析
Types of Reactions: 2-Cyclopropyl-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the specific reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
2-Cyclopropyl-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Cyclopropyl-3-oxobutanenitrile involves its interaction with molecular targets through its functional groups. The cyclopropyl group imparts conformational rigidity, while the nitrile and ketone groups participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
相似化合物的比较
Cyclopropyl cyanide: Shares the cyclopropyl and nitrile groups but lacks the ketone functionality.
Cyclopropyl ketone: Contains the cyclopropyl and ketone groups but lacks the nitrile functionality.
Cyclopropyl carboxylic acid: Contains the cyclopropyl group and a carboxylic acid group instead of a nitrile and ketone.
Uniqueness: 2-Cyclopropyl-3-oxobutanenitrile is unique due to the presence of both nitrile and ketone functional groups attached to a cyclopropyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds .
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC 名称 |
2-cyclopropyl-3-oxobutanenitrile |
InChI |
InChI=1S/C7H9NO/c1-5(9)7(4-8)6-2-3-6/h6-7H,2-3H2,1H3 |
InChI 键 |
ZBSUCBUQBVQTNC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C#N)C1CC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8746089.png)
